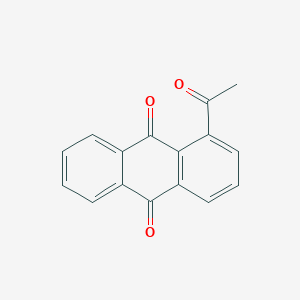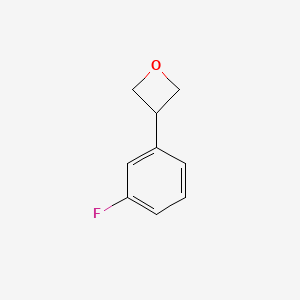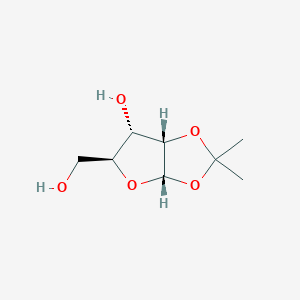
1,2-O-(1-Methylethylidene)-a-L-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 1 and 2 positions of the ribofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose can be synthesized through the reaction of ribose with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve ribose in acetone.
- Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After the reaction is complete, neutralize the acid and isolate the product by evaporation and recrystallization.
Industrial Production Methods
Industrial production of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix ribose and acetone.
- Employing continuous stirring and temperature control to ensure consistent reaction conditions.
- Utilizing industrial-scale separation techniques, such as distillation and crystallization, to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the isopropylidene group.
Wissenschaftliche Forschungsanwendungen
1,2-O-(1-Methylethylidene)-α-L-ribofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of nucleoside analogs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose involves its ability to act as a protecting group for hydroxyl groups in carbohydrate chemistry. The isopropylidene group stabilizes the molecule, preventing unwanted reactions at the protected positions. This allows for selective reactions at other positions on the ribofuranose ring. The compound’s reactivity is influenced by the electronic and steric effects of the isopropylidene group.
Vergleich Mit ähnlichen Verbindungen
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is similar to other isopropylidene-protected sugars, such as:
- 1,2-O-(1-Methylethylidene)-α-D-glucofuranose
- 1,2-O-(1-Methylethylidene)-α-D-mannofuranose
- 1,2-O-(1-Methylethylidene)-α-D-galactofuranose
Uniqueness
The uniqueness of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose lies in its specific configuration and reactivity. Compared to other isopropylidene-protected sugars, it offers distinct advantages in certain synthetic applications due to its stability and ease of deprotection.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(3aS,5S,6S,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChI-Schlüssel |
JAUQZVBVVJJRKM-AXMZGBSTSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H]([C@@H](O[C@H]2O1)CO)O)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


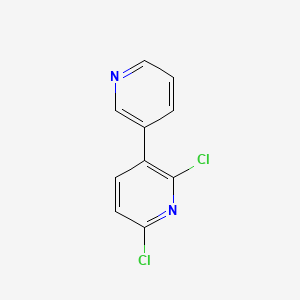
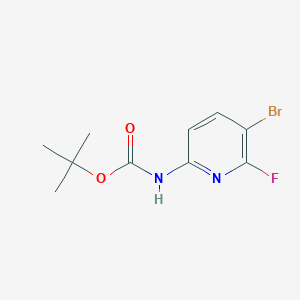

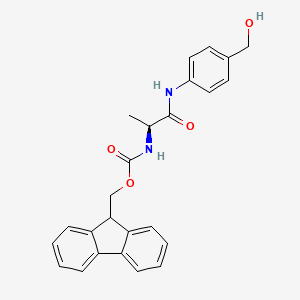



![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

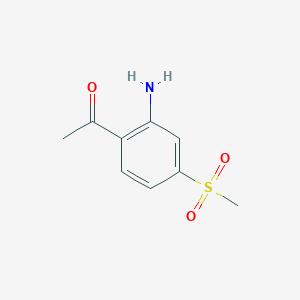
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
